![molecular formula C27H22N4O2 B2499371 5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923216-19-7](/img/structure/B2499371.png)
5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a heterocyclic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are of significant interest due to their diverse pharmacological properties, including antiallergic, anti-inflammatory, and enzyme inhibition activities.
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives often involves multi-step reactions that may include cyclocondensation, hydrolysis, and amidation processes. For instance, a related compound was synthesized through a cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by hydrolysis and amidation . Microwave irradiation has also been employed to synthesize a pyrazolopyridine derivative by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, which reveals the conformation of the rings and the overall geometry of the molecule. For example, a related compound crystallized in the triclinic crystal system with a twisted conformation between the pyrazole and thiophene rings . Another derivative crystallized in the monoclinic space group, with the dihydropyrazole ring adopting an envelope conformation .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, including intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability of the crystal structure. For instance, the title compound from paper exhibited intramolecular C—H⋯Cl contacts and dimeric C—Cl⋯π interactions in the crystal packing. These interactions are crucial for the self-assembly and stability of the molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives can be studied using various spectroscopic methods, including FT-IR, NMR, UV-Vis, and Mass spectroscopy. These techniques provide information on the vibrational wavenumbers, chemical shifts, and electronic structures of the molecules. Theoretical calculations, such as density functional theory (DFT), can be used to predict and compare the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties with experimental data .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has been explored for its potential applications in the field of chemistry and pharmacology. The synthesis of related compounds often involves multistep chemical reactions that provide a foundation for developing diverse libraries of compounds. For example, the preparation of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, which share a similar core structure, has been achieved through a six-step process from commercially available materials. This synthetic route is adaptable for creating a wide array of derivatives, underscoring the versatility of the core scaffold in medicinal chemistry research (Grošelj et al., 2015).
Potential Pharmacological Activities
The structural features of 5-Benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suggest its potential for pharmacological exploration. Compounds with similar structural frameworks have been investigated for various biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing that structural modifications in this class can lead to significant biological effects (Gouda et al., 2010). Furthermore, derivatives of the pyrazolo[4,3-c]pyridine scaffold have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the potential of this structural motif in contributing to the treatment of infectious diseases (Samala et al., 2013).
Eigenschaften
IUPAC Name |
5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-12-14-21(15-13-19)28-26(32)23-17-30(16-20-8-4-2-5-9-20)18-24-25(23)29-31(27(24)33)22-10-6-3-7-11-22/h2-15,17-18H,16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVVNSONXKFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)
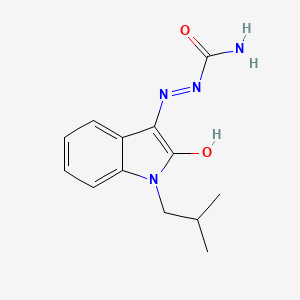
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)
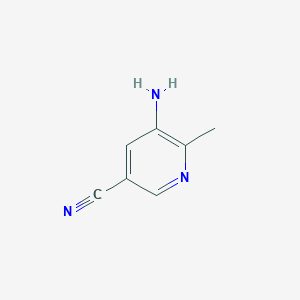

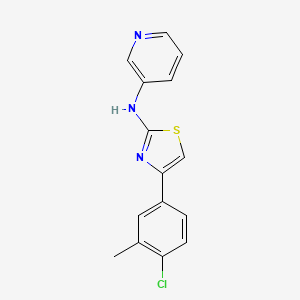
![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)
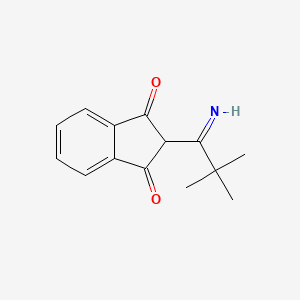
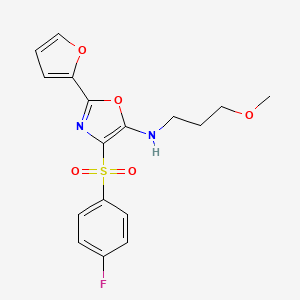
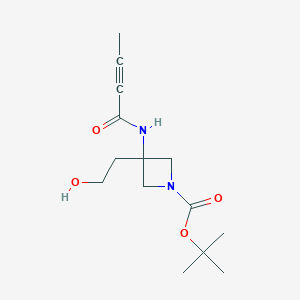
![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)